(R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Description

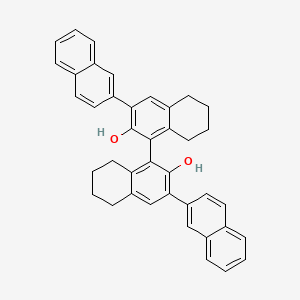

(R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is a chiral binaphthol derivative featuring a hydrogenated biphenyl backbone with 2-naphthyl substituents at the 3,3'-positions. This compound belongs to the H8-BINOL family, where the central biphenyl structure is partially saturated (octahydro), reducing conformational flexibility and enhancing stereochemical rigidity . The 2-naphthyl groups introduce significant steric bulk and π-π interaction capabilities, making it a potent ligand in asymmetric catalysis.

Properties

IUPAC Name |

1-(2-hydroxy-3-naphthalen-2-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-naphthalen-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H34O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-4,9-12,17-24,41-42H,5-8,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVXDTYPKYBDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)C3=CC4=CC=CC=C4C=C3)O)C5=C6CCCCC6=CC(=C5O)C7=CC8=CC=CC=C8C=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol (CAS No. 922711-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 546.70 g/mol. The compound exhibits chirality due to the presence of naphthyl groups and a bi-naphthol structure, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₃₄O₂ |

| Molecular Weight | 546.70 g/mol |

| CAS Number | 922711-77-1 |

| Purity | ≥98% |

| Storage Conditions | Inert atmosphere at 2-8°C |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to act as a microtubule-targeting agent (MTA), similar to other known chemotherapeutic agents like paclitaxel. In vitro assays have indicated that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Microtubule Dynamics

A study evaluated the compound's efficacy in disrupting microtubule dynamics in HeLa cells. The results indicated that this compound inhibited microtubule polymerization with an IC50 value comparable to that of paclitaxel. This suggests that it may be effective in overcoming drug resistance mechanisms associated with βIII-tubulin expression in cancer cells .

Cytotoxicity and Selectivity

In addition to its antitumor properties, the compound has been assessed for cytotoxicity against normal cell lines. Studies indicate that it possesses a favorable selectivity index (SI), demonstrating lower toxicity to normal cells compared to cancerous cells. For instance, when tested against J774 macrophages at concentrations up to 1000 μg/mL, the compound did not exhibit significant cytotoxic effects .

The primary mechanism through which this compound exerts its biological activity involves the binding to tubulin and inhibition of microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound within the broader landscape of MTAs:

Scientific Research Applications

Organic Synthesis

Chiral Auxiliary : The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds. For example, it has been utilized in the synthesis of biologically active molecules where stereochemistry is crucial.

Synthetic Intermediates : (R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol can act as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization leading to a variety of derivatives useful in pharmaceuticals and agrochemicals.

Catalysis

Asymmetric Catalysis : This compound has been explored as a ligand in asymmetric catalysis. Its use in transition metal-catalyzed reactions has shown promising results in enhancing enantioselectivity. For instance, it has been employed in palladium-catalyzed reactions to produce chiral products with high yields and selectivity.

Organocatalysis : The compound's unique structure allows it to function as an organocatalyst in various reactions including Michael additions and Diels-Alder reactions. These applications benefit from its ability to stabilize transition states through non-covalent interactions.

Material Science

Polymer Chemistry : In material science, this compound has been investigated for its potential use in polymerization processes. It can serve as a monomer or additive to enhance the properties of polymers such as thermal stability and mechanical strength.

Liquid Crystals : The compound's molecular structure is conducive to forming liquid crystalline phases. Research indicates its potential application in the development of advanced liquid crystal displays (LCDs) due to its ability to influence optical properties.

Pharmaceutical Applications

Drug Development : The chiral nature of this compound makes it an important scaffold for drug design. Its derivatives have been studied for their biological activity against various targets including cancer cells and enzymes involved in metabolic pathways.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Asymmetric Synthesis of Chiral Alcohols Using (R)-3,3'-Bis(2-naphthyl)-5... | Organic Synthesis | Demonstrated high enantioselectivity in the synthesis of chiral alcohols from ketones. |

| Role of (R)-3,3'-Bis(2-naphthyl)-5... in Asymmetric Catalysis | Catalysis | Showed effectiveness as a ligand leading to improved yields in palladium-catalyzed reactions. |

| Investigation of Liquid Crystalline Properties | Material Science | Found potential for use in LCD technology due to favorable optical characteristics. |

| Synthesis and Biological Evaluation of Derivatives | Pharmaceutical Applications | Identified several derivatives with significant anti-cancer activity. |

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₃₄H₃₀O₂ (based on analogous structures in )

- Synthesis : Typically synthesized via partial hydrogenation of 1,1'-bi-2-naphthol derivatives using Ru/CNF-P catalysts, preserving axial chirality with high yields (e.g., 90% for dibromo analogs) .

The compound is compared to structurally related H8-BINOL derivatives, focusing on substituent effects, catalytic performance, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Steric and Electronic Effects :

- 2-Naphthyl vs. 1-Naphthyl : The 2-naphthyl substituent provides greater steric hindrance and extended π-conjugation than 1-naphthyl, improving enantioselectivity in reactions like the Ti(IV)-catalyzed hetero-Diels-Alder reaction (up to 99% ee) .

- Triphenylsilyl Groups : These substituents enhance thermal and oxidative stability but reduce solubility in polar solvents due to hydrophobicity .

Catalytic Performance: Dibromo Derivative: The 3,3'-dibromo-H8-BINOL is highly reactive in photo-induced asymmetric Diels-Alder reactions, achieving 90% yield with retained chirality . Trifluoromethylphenyl Derivative: Electron-withdrawing CF₃ groups improve catalytic activity with electron-rich substrates, as seen in hydroamination reactions .

Synthetic Accessibility: Hydrogenation Methods: Ru/CNF-P catalysts enable efficient partial hydrogenation of BINOL derivatives without racemization, critical for industrial-scale production . Bromination: Direct bromination of H8-BINOL in CH₂Cl₂ offers a high-yield route to dibromo derivatives .

Q & A

Q. How can researchers optimize the synthesis of (R)-3,3'-Bis(2-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol to improve yield and enantiomeric purity?

- Methodological Answer : Optimization involves selecting chiral auxiliaries or catalysts (e.g., Ru-based complexes as in ) and controlling reaction parameters like temperature, solvent polarity, and inert atmosphere. Purification via column chromatography with chiral stationary phases (e.g., cellulose derivatives) ensures enantiomeric separation. Validate purity using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

- Methodological Answer : High-resolution - and -NMR can resolve diastereotopic protons and confirm the octahydro-naphthyl framework. X-ray crystallography provides absolute stereochemical configuration, while IR spectroscopy identifies hydrogen-bonding interactions in the naphthol groups. Cross-validate with computational methods (DFT) for vibrational frequencies and electronic transitions .

Q. What storage conditions are recommended to maintain the compound’s stability for long-term research use?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent oxidation and photodegradation. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture, as hygroscopic degradation can alter reactivity .

Advanced Research Questions

Q. How can contradictions in experimental data regarding thermal stability be resolved?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres to assess decomposition pathways. Compare results with computational models (e.g., molecular dynamics simulations) to identify discrepancies. Reproduce experiments across independent labs to rule out instrumental variability .

Q. What computational methods are suitable for predicting the compound’s behavior in asymmetric catalysis applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and enantioselectivity in catalytic cycles (e.g., hydrogenation or C-C bond formation). Molecular docking studies assess host-guest interactions in chiral recognition. Validate predictions with kinetic isotope effect (KIE) experiments and enantiomeric excess (ee) measurements .

Q. How can researchers assess the ecological impact of this compound using tiered toxicity testing frameworks?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization) and chronic endpoints (e.g., algal growth inhibition). Use high-throughput screening (HTS) for biodegradation potential and bioaccumulation factors. Cross-reference with environmental fate models (e.g., EPI Suite) to predict partitioning in soil/water systems .

Experimental Design & Data Analysis

Q. What experimental design principles minimize bias in evaluating the compound’s catalytic efficiency?

Q. How should researchers address conflicting data in enantioselectivity studies between computational predictions and experimental results?

- Methodological Answer : Re-examine force field parameters in simulations for accuracy. Perform kinetic resolution experiments under varied conditions (e.g., solvent, temperature) to identify hidden variables. Use sensitivity analysis to quantify the impact of computational approximations on enantiomeric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.